2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

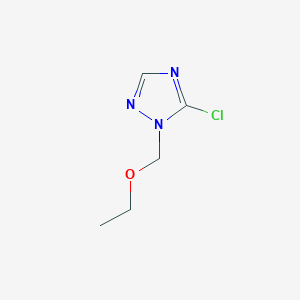

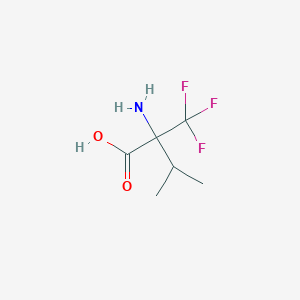

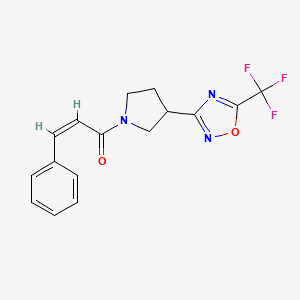

“2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” is a chemical compound . It is also known as trifluoro-3-methylisovaline . It is a powder at room temperature .

Molecular Structure Analysis

The molecular weight of “2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” is 185.15 . The InChI code is 1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

“2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” is a powder at room temperature .Scientific Research Applications

Pharmaceuticals: Drug Synthesis and Development

2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid: is a valuable intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group is known for its ability to enhance the bioavailability and metabolic stability of drug molecules . This compound has been utilized in the development of FDA-approved drugs that contain the trifluoromethyl group, which is a common pharmacophore in many therapeutic agents .

Agrochemicals: Crop Protection and Pesticide Formulation

In the agrochemical industry, 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid derivatives are used for synthesizing compounds with pesticidal properties. The trifluoromethyl group contributes to the effectiveness of pesticides, making them more potent against various pests . This enhances crop protection and ensures higher yields.

Material Science: Advanced Material Synthesis

The unique physicochemical properties of the trifluoromethyl group make 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid a candidate for synthesizing advanced materials. These materials can have applications in creating high-performance polymers and coatings that require specific resistance to chemicals and temperature .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound is explored for its potential as an enzyme inhibitor. By incorporating the trifluoromethyl group into bioactive molecules, researchers can study the impact on enzyme binding and activity, which is crucial for understanding metabolic pathways and designing inhibitors .

Environmental Science: Environmental Impact Assessment

2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid: is also studied for its environmental impact, particularly in the context of its persistence and bioaccumulation. Research in this field aims to assess the ecological risks associated with the use of fluorinated compounds and develop safer alternatives .

Chemical Synthesis: Novel Reaction Development

This compound serves as a building block in chemical synthesis, enabling the development of novel reactions. Its presence in a molecule can influence reaction pathways and outcomes, leading to the discovery of new synthetic methods and the production of complex organic molecules .

Safety And Hazards

The safety information for “2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

2-amino-3-methyl-2-(trifluoromethyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXUPNKLEHWHMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)

![3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2604402.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)

![5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604411.png)